molecular formula C10H18N4O2S B3200683 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine CAS No. 1019006-27-9

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

Cat. No. B3200683
CAS RN: 1019006-27-9
M. Wt: 258.34 g/mol
InChI Key: BGPWUPUFAAFZJE-UHFFFAOYSA-N
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Description

This compound is an amine, which means it contains a nitrogen atom. It also contains a sulfonyl group (-SO2-) and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the sulfonyl group, and the 1-ethyl-1H-pyrazol-4-yl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .

Scientific Research Applications

Anticancer Activity

A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. The compounds exhibited strong anticancer potential, with certain derivatives showing low IC50 values, indicating their effectiveness relative to doxorubicin, a standard anticancer drug (Rehman et al., 2018).

Ligand Synthesis

Facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands was achieved through reactions involving pyrazoles with various alkylating agents in a superbasic medium. This work contributed to the development of new ligands for potential applications in coordination chemistry (Potapov et al., 2007).

CNS Disorders

A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines identified potent and selective 5-HT7 receptor antagonists, indicating their potential for treating central nervous system (CNS) disorders. The findings support the development of multifunctional agents targeting complex diseases through a polypharmacological approach (Canale et al., 2016).

Alzheimer’s Disease

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease (Rehman et al., 2018).

Molecular Structure Investigation

Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties explored their molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. This study provides insights into the intermolecular interactions and electronic properties of these compounds, contributing to the design of novel molecules with specific characteristics (Shawish et al., 2021).

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to speculate on its mechanism of action. If it’s used as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

The future directions for research on this compound would depend on its current uses and the results of ongoing studies. For example, if it’s a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPWUPUFAAFZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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